molecular formula C20H19N3O6 B433324 methyl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445222-83-3

methyl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B433324
CAS No.: 445222-83-3
M. Wt: 397.4g/mol
InChI Key: TUVSKBSJYBQWJZ-UHFFFAOYSA-N
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Description

Methyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Catalysts like palladium or nickel, along with specific solvents and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6’-amino-5’-cyano-1-(2-ethoxy-2-oxoethyl)-2’-methyl-2-oxospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

445222-83-3

Molecular Formula

C20H19N3O6

Molecular Weight

397.4g/mol

IUPAC Name

methyl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C20H19N3O6/c1-4-28-15(24)10-23-14-8-6-5-7-12(14)20(19(23)26)13(9-21)17(22)29-11(2)16(20)18(25)27-3/h5-8H,4,10,22H2,1-3H3

InChI Key

TUVSKBSJYBQWJZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N

Origin of Product

United States

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